molecular formula C10H15N3O4S B6633522 (1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid

(1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid

Cat. No.: B6633522
M. Wt: 273.31 g/mol
InChI Key: UOTWUDRMNXNRAK-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a cyclopentane ring substituted with a carboxylic acid group and a sulfonylamino group attached to a pyrazole ring, making it a molecule of interest for its unique structural properties and reactivity.

Properties

IUPAC Name

(1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-6-9(5-11-12-6)18(16,17)13-8-3-2-7(4-8)10(14)15/h5,7-8,13H,2-4H2,1H3,(H,11,12)(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTWUDRMNXNRAK-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)NC2CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)S(=O)(=O)N[C@H]2CC[C@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Carboxylic Acid Group: This can be achieved through oxidation reactions, such as the use of potassium permanganate or chromium trioxide.

    Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Sulfonylation: The sulfonylamino group is typically introduced through a reaction with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclopentane ring.

    Reduction: Reduction reactions can target the sulfonyl group or the carboxylic acid group, potentially converting them to sulfinyl or alcohol groups, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, this compound may be investigated for its interactions with enzymes and proteins. Its structural features make it a candidate for studying enzyme inhibition and binding affinity.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. The sulfonylamino group and pyrazole ring are common motifs in drug design, suggesting possible applications in developing new pharmaceuticals.

Industry

Industrially, this compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism by which (1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The sulfonylamino group could form hydrogen bonds or electrostatic interactions, while the pyrazole ring might engage in π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.

    (1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-amine: Similar structure but with an amine group instead of a carboxylic acid.

Uniqueness

The uniqueness of (1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a sulfonylamino group and a carboxylic acid group in a cyclopentane framework is relatively rare, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.